molecular formula C18H23NO2 B1673596 Ketazocine CAS No. 36292-69-0

Ketazocine

Cat. No.: B1673596
CAS No.: 36292-69-0
M. Wt: 285.4 g/mol
InChI Key: HQBZLVPZOGIAIQ-SDDDUWNISA-N
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Preparation Methods

The synthesis of ketazocine involves several steps, starting with the preparation of the benzomorphan core structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Ketazocine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

    Hydrolysis: Hydrolysis reactions can break down this compound into smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis and substitution reactions .

Scientific Research Applications

Ketazocine is widely used in scientific research, particularly in the study of opioid receptors. Its applications include:

Mechanism of Action

Ketazocine exerts its effects by binding to the kappa opioid receptor, a G protein-coupled receptor. Activation of this receptor leads to a decrease in pain sensation, increased sleepiness, and potential psychological effects such as dysphoria and paranoia. The binding of this compound to the kappa opioid receptor inhibits the release of vasopressin, leading to increased urine production .

Comparison with Similar Compounds

Ketazocine is unique among opioids due to its selective binding to the kappa opioid receptor. Similar compounds include:

This compound’s selective binding to the kappa opioid receptor and its unique effects make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBZLVPZOGIAIQ-SDDDUWNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36292-69-0
Record name Ketocyclazocine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36292-69-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketazocine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036292690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name KETAZOCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IO4IG518S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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